Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate
Description
Molecular Formula and IUPAC Nomenclature
The compound ethyl N-benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate has the molecular formula C₁₈H₂₃NO₄ and a molecular weight of 317.4 g/mol . Its IUPAC name, [R-(E)]-2-(3-ethoxy-3-oxo-1-propenyl)-1-piperidinecarboxylic acid phenylmethyl ester , systematically describes its components:
- A piperidine ring substituted at the 3-position with a propenoate group.
- An N-benzyloxycarbonyl (Cbz) protecting group at the piperidine nitrogen.
- An ethyl ester moiety on the propenoate chain.
Table 1: Key structural descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₂₃NO₄ |
| IUPAC name | [R-(E)]-2-(3-ethoxy-3-oxo-1-propenyl)-1-piperidinecarboxylic acid phenylmethyl ester |
| Key functional groups | Piperidine, propenoate, ester, benzyloxycarbonyl |
Stereochemical Configuration at the Piperidinyl (2R) Position
The (2R) designation indicates the absolute configuration at the second carbon of the piperidine ring. This stereocenter arises during synthesis, often through asymmetric catalysis or chiral resolution techniques. For example, stereoselective alkylation or cyclization reactions can enforce the R-configuration , as seen in related piperidine alkaloids.
The rigidity of the piperidine ring and the spatial arrangement of substituents influence the compound’s biological activity and synthetic utility. X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments could confirm this configuration by analyzing spatial proximities between protons on the piperidine ring and adjacent groups.
E-Geometry of the Propenoate Moiety
The E-geometry (trans configuration) of the propenoate double bond is critical for the compound’s conformational stability. This geometry is determined by coupling constants in ¹H NMR: E-alkenes typically exhibit J values > 12 Hz due to trans-vicinal proton coupling. In the solid state, the E-configuration minimizes steric clashes between the ethyl ester and the piperidine ring, as observed in analogous structures.
Electronic effects also stabilize the E-isomer. The electron-withdrawing ester group delocalizes electrons into the carbonyl, reducing double bond flexibility and favoring the trans arrangement.
Functional Group Interactions and Electronic Effects
The compound’s reactivity is governed by interactions among its functional groups:
- Benzyloxycarbonyl (Cbz) group :
- Acts as a protecting group for the piperidine nitrogen, preventing unwanted nucleophilic attacks during synthesis.
- Electron-withdrawing via resonance, polarizing the N–C bond and enhancing stability toward acidic conditions.
Propenoate ethyl ester :
- The ester carbonyl engages in conjugation with the double bond, lowering its electrophilicity compared to isolated carbonyls.
- The ethoxy group donates electrons through inductive effects, moderating the ester’s reactivity.
Piperidine ring :
- Adopts a chair conformation with the Cbz group in an equatorial position to minimize 1,3-diaxial interactions.
- The ring’s basicity is attenuated by the electron-withdrawing Cbz group, reducing protonation susceptibility.
Table 2: Electronic effects of functional groups
| Functional Group | Electronic Contribution | Impact on Reactivity |
|---|---|---|
| Benzyloxycarbonyl (Cbz) | Electron-withdrawing (resonance) | Stabilizes amine; resists oxidation |
| Propenoate ester | Electron |
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
benzyl (2R)-2-[(E)-3-ethoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23NO4/c1-2-22-17(20)12-11-16-10-6-7-13-19(16)18(21)23-14-15-8-4-3-5-9-15/h3-5,8-9,11-12,16H,2,6-7,10,13-14H2,1H3/b12-11+/t16-/m1/s1 |
InChI Key |
NVIYRNUTCODANF-LPQFERQCSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H]1CCCCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=CC1CCCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Pyridine Derivatives
A method adapted from CN101817779A involves quaternizing 3-pyridone with benzyl chloride, followed by nickel-catalyzed hydrogenation under 3–5 atm H₂. This reduces the pyridine ring to piperidine while introducing the N-benzyl group. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Raney nickel |
| H₂ Pressure | 3–5 atm |
| Temperature | 70°C |
| Yield | 60–75% |
The stereochemical outcome depends on the catalyst’s surface geometry, with Raney nickel favoring the (2R) configuration.
Chiral Auxiliary-Mediated Cyclization
CN108129404B describes reductive amination of chiral aminoacetaldehydes with L- or D-amino acid esters. For the target compound, (2R)-piperidinyl is formed via:
- TEMPO oxidation of Cbz-protected ethanolamine to aminoacetaldehyde.
- Sodium triacetoxyborohydride-mediated reductive amination with methyl alaninate at –10°C.
- Cyclization under basic conditions (e.g., NaOEt/EtOH).
This method achieves >99% enantiomeric excess (ee) but requires costly chiral ligands.
Benzyloxycarbonyl (Cbz) Protection Strategies
N-protection is critical to prevent undesired side reactions. Two approaches are prevalent:
In Situ Protection During Piperidine Synthesis
CN105622444A employs benzylamine and 2-chloroethyl acetate in acetonitrile with tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst. The Cbz group is introduced via:
- Condensation of benzylamine with 2-chloroethyl acetate.
- Alkylation with 4-chlorobutyl acetate.
- Cyclization under basic conditions (e.g., KOtBu).
| Step | Conditions | Yield |
|---|---|---|
| Condensation | 25–28°C, 4h, TBAHS | 98% |
| Cyclization | KOtBu, THF, reflux | 85% |
Post-Cyclization Protection
Alternative routes (e.g., PMC10353522) protect pre-formed piperidine using benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine. This method avoids competing side reactions but requires anhydrous conditions.
E-Propenoate Ester Installation
The α,β-unsaturated ester is constructed via Horner-Wadsworth-Emmons (HWE) olefination or Wittig reactions.
HWE Olefination
A optimized protocol from CN108129404B uses diethyl (ethoxycarbonylmethyl)phosphonate and 3-[(2R)-piperidinyl]propanal:
- Generate the phosphoryl ylide with NaH in THF.
- React with aldehyde at –78°C.
- Quench with saturated NH₄Cl.
| Parameter | Value |
|---|---|
| Base | NaH |
| Solvent | THF |
| Temperature | –78°C → RT |
| E:Z Selectivity | 95:5 |
| Yield | 82% |
Wittig Reaction
Vulcanchem’s data highlights ethyl triphenylphosphoranylideneacetate reacting with 3-[(2R)-piperidinyl]propanal in toluene. This method offers scalability but lower stereocontrol (E:Z = 88:12).
Integrated Synthetic Routes
Linear Synthesis (3 Steps)
Convergent Synthesis
- Parallel synthesis of (2R)-piperidinyl and propenoate fragments.
- Fragment coupling via Mitsunobu reaction (DEAD, PPh₃).
Advantage : Higher modularity; Disadvantage : Lower yield (45–50%) due to steric hindrance.
Analytical Data and Quality Control
Critical quality attributes include:
- HPLC Purity : ≥98% (C18 column, MeCN/H₂O gradient).
- Stereochemical Integrity : Chiral HPLC (Chiralpak AD-H, heptane/IPA).
- Spectroscopic Validation :
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Organic Synthesis
Intermediate for Synthesis
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate serves as an essential intermediate in the synthesis of various compounds. It is notably used in the preparation of lentiginosine, a compound of interest in medicinal chemistry . The compound's structure allows for modifications that can lead to diverse derivatives, facilitating the exploration of structure-activity relationships.
Medicinal Chemistry
Potential Drug Development
Research indicates that derivatives of this compound may exhibit significant biological activity. For instance, studies have shown that related compounds can act as inhibitors for specific enzymes or receptors, which could be beneficial in developing treatments for various diseases . The piperidine moiety is particularly relevant due to its prevalence in many pharmacologically active compounds.
Biochemical Probes
Research Tool
This compound can also be utilized as a biochemical probe to study enzyme mechanisms and interactions within biological systems. Its ability to modify target proteins or pathways makes it a valuable tool for researchers investigating cellular processes and drug interactions .
Case Study 1: Synthesis of Lentiginosine
In a study focused on synthesizing lentiginosine, this compound was identified as a crucial intermediate. The synthetic route demonstrated the compound's versatility and importance in generating biologically active molecules .
Case Study 2: Enzyme Inhibition
Research has highlighted the potential of compounds derived from this compound as enzyme inhibitors. These findings suggest that modifications to the compound can enhance its potency against specific targets, paving the way for new therapeutic agents .
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of glycosidase inhibitors. These inhibitors target specific enzymes involved in carbohydrate metabolism, thereby modulating various biological pathways. The molecular targets include glycosidases such as alpha-glucosidase and beta-galactosidase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
A. Ethyl Acrylate (Ethyl Propenoate)
- Formula : C₅H₈O₂; MW : 114.14 g/mol .
- Key Differences: Lacks the Cbz group, piperidinyl substituent, and stereochemical complexity. Simpler structure with a single propenoate ester.
- Properties :
- Applications: Industrial monomer for polymers and adhesives .
B. Ethyl (Z)-2-(N-Benzoylamino)-3-(4-Hydroxy-1-Naphthyl)propenoate
- Key Differences :
- Synthesis : Prepared via asymmetric hydrogenation with [Rh(BINAP)] catalyst, highlighting stereochemical control methods relevant to the target compound .
C. Ethyl 3-(Quinolin-2-ylsulfanyl)propenoate
- Key Differences: Thioether-linked quinoline substituent instead of piperidinyl.
- Synthesis: Formed via nucleophilic addition of 2-mercaptoquinoline to ethyl propiolate, a method adaptable to other propenoates .
D. Ethyl N-Benzyloxycarbonyl-3-[(2R)-Piperidinyl)]-(2R,3S)-Dihydroxypropanoate
Physical and Chemical Properties Comparison
| Property | Target Compound | Ethyl Acrylate | Ethyl (Z)-Naphthyl Propenoate | Dihydroxypropanoate Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 317.38 | 114.14 | ~350 (estimated) | 351.39 |
| Water Solubility | Low (organic-soluble) | Insoluble | Low | Moderate (due to -OH groups) |
| Vapor Pressure | Low (high MW) | 29 mm Hg at 20°C | Not reported | Not applicable (non-volatile) |
| Key Functional Groups | Cbz, piperidinyl, ethyl ester | Ethyl ester | Benzoylamino, naphthyl | Cbz, dihydroxy, piperidinyl |
Biological Activity
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate, with the CAS number 160169-47-1, is a compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H23NO4
- Molecular Weight : 317.38 g/mol
- Structure : The compound features a piperidine ring, an ethoxycarbonyl group, and a propenoate moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of ethyl propenoates exhibit notable antimicrobial properties. A study focusing on similar compounds demonstrated significant antibacterial activity against various microorganisms, including:
-
Bacteria :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
-
Fungi :
- Candida albicans
- Aspergillus flavus
These findings suggest that this compound may possess similar antimicrobial efficacy due to its structural characteristics that facilitate interaction with microbial targets .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the piperidine ring enhances its ability to penetrate microbial membranes, leading to cell disruption and death. Molecular docking studies have been employed to elucidate binding affinities and interactions with bacterial enzymes, supporting its potential as an antibacterial agent .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of ethyl derivatives similar to this compound and evaluated their biological activities. The results indicated that modifications in the benzene ring significantly influenced the antimicrobial potency of these compounds .
- Comparative Analysis : A comparative analysis of various ethyl propenoates highlighted that those with specific substituents on the aromatic rings exhibited enhanced activity against resistant strains of bacteria. This could provide insights into optimizing this compound for better efficacy .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
